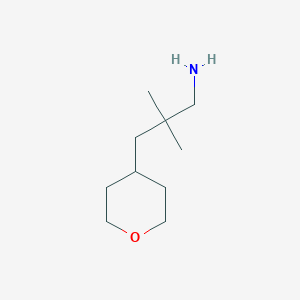
1-Amino-2-(4-bromophenyl)butan-2-ol
Overview
Description
1-Amino-2-(4-bromophenyl)butan-2-ol is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-(4-bromophenyl)butan-2-ol consists of a butan-2-ol backbone with an amino group at the first carbon and a 4-bromophenyl group at the second carbon .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position . This can involve free radical bromination, nucleophilic substitution, or oxidation .Physical And Chemical Properties Analysis
1-Amino-2-(4-bromophenyl)butan-2-ol is a solid substance . It has a molecular weight of 244.13 .Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit antiviral activities . By extension, 1-Amino-2-(4-bromophenyl)butan-2-ol could be synthesized into derivatives that might act against various RNA and DNA viruses.
Antimicrobial and Antiproliferative Agents
The bromophenyl group present in this compound is structurally similar to other molecules that have been studied for their antimicrobial properties . It could serve as a precursor in the synthesis of new compounds with potential use as antimicrobial and antiproliferative agents, particularly against resistant strains of bacteria and cancer cells.
Organic Synthesis
In organic synthesis, the benzylic position of this compound could undergo various reactions, such as free radical bromination or nucleophilic substitution, which are pivotal in creating complex molecules . This makes it a valuable intermediate in the synthesis of more complex organic compounds.
Medicinal Chemistry
The compound’s structure suggests it could be useful in medicinal chemistry for the design of new drugs. Its molecular framework could be modified to enhance interaction with biological targets, potentially leading to the development of new therapeutic agents .
Drug Development
1-Amino-2-(4-bromophenyl)butan-2-ol may play a role in drug development, particularly in the early stages where novel structures are being explored for their pharmacological potential. Its unique structure could be the basis for the development of new drug candidates .
Industrial Applications
While specific industrial applications for this compound are not readily found, its structural features suggest potential use in the development of industrial catalysts or as a building block for high-performance polymers due to the presence of the bromophenyl group .
properties
IUPAC Name |
1-amino-2-(4-bromophenyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-10(13,7-12)8-3-5-9(11)6-4-8/h3-6,13H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIAPFFSZYMARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-bromophenyl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




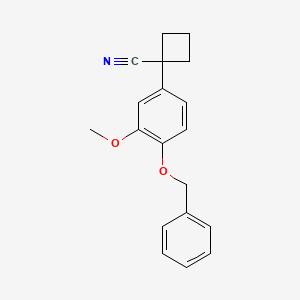
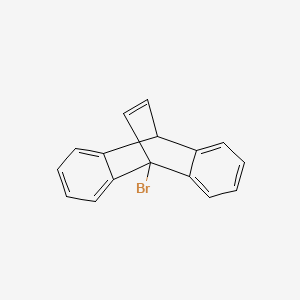
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)
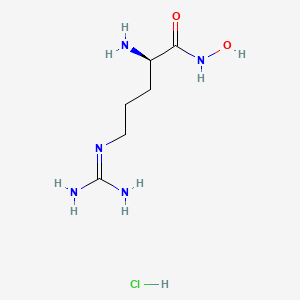
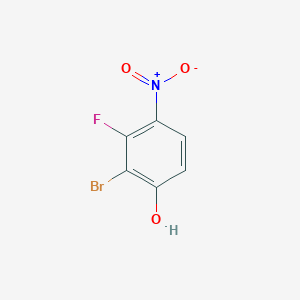

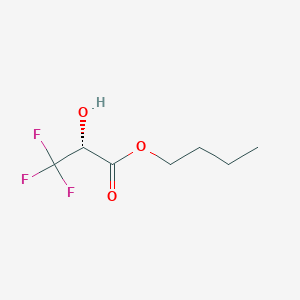

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)
